molecular formula C22H23ClN2O2 B5234420 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole

3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole

Cat. No. B5234420
M. Wt: 382.9 g/mol
InChI Key: DCWNWWIGOXPIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole, also known as CEMI, is a synthetic indole derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammatory cells, this compound inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurons, this compound protects against oxidative stress and inflammation by activating the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival in cancer cells, the suppression of pro-inflammatory cytokine production in inflammatory cells, and the protection against oxidative stress and inflammation in neurons. This compound has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

For the research of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been synthesized using various methods, including the Fischer indole synthesis, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.

Scientific Research Applications

3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. In vivo studies have shown that this compound protects against neurodegeneration and improves cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-3-15-4-9-19-18(14-15)20(16-5-7-17(23)8-6-16)21(24(19)2)22(26)25-10-12-27-13-11-25/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWNWWIGOXPIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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